molecular formula C16H18O5 B1207346 Carbonic acid, polymer with 4,4'-(1-methylethylidene)bis(phenol) CAS No. 25037-45-0

Carbonic acid, polymer with 4,4'-(1-methylethylidene)bis(phenol)

Cat. No. B1207346
CAS RN: 25037-45-0
M. Wt: 290.31 g/mol
InChI Key: XSXWYGABGYBZRM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of polymers incorporating carbonic acid and 4,4'-(1-methylethylidene)bis(phenol) has been explored through radical polyaddition and direct polycondensation methods. For instance, Yokozawa et al. (1991) described the radical polyadditions of dithiols to 1,4-bis(allenyloxy)xylylene, resulting in polymers containing reactive carbon-carbon double bonds in the main chain and methyl groups in the side chain, which easily underwent crosslinking reactions (Yokozawa, Sato, & Endo, 1991).

Molecular Structure Analysis

Research into the molecular structure of these polymers has revealed that they can contain various functional groups and backbone structures, contributing to their diverse chemical and physical properties. For example, Yang et al. (1995) synthesized new poly(amide-imide)s based on diimide-diacid condensed from specific bisphenols, highlighting the amorphous nature and solubility of these polymers in polar solvents (Yang & Lin, 1995).

Chemical Reactions and Properties

The chemical reactivity of these polymers has been a subject of interest, particularly their ability to undergo crosslinking and other post-polymerization modifications. The study by Olvera et al. (2015) into the superacid-catalyzed step-growth polymerization of ketones with bisphenols to produce heteroaromatic polymers exemplifies the innovative approaches to modifying polymer backbones for desired functionalities (Olvera et al., 2015).

Physical Properties Analysis

The physical properties of these polymers, such as glass transition temperature, solubility, and film-forming ability, are crucial for their application in various fields. Li et al. (2009) synthesized fluorinated polyamides with outstanding solubility and film-forming properties, exhibiting low dielectric constants and high transparency, making them suitable for microelectronic applications (Li, Wang, Li, & Jiang, 2009).

Chemical Properties Analysis

The inherent chemical stability and reactivity towards specific agents are also vital characteristics. The work by Hu et al. (2016) on the synthesis and photocatalytic properties of Co(II) coordination polymers illustrates the potential application of these materials in environmental remediation and sustainable chemistry (Hu, Guo, Liu, & Cui, 2016).

Scientific Research Applications

“Carbonic acid, polymer with 4,4’-(1-methylethylidene)bis(phenol)” is also known as Polycarbonate (PC) . It’s a high molecular polymer and is used in various fields due to its unique properties.

One of the main applications of Polycarbonate is as a flame retardant in plastic material and resin, electrical equipment, appliance and component, computer, and transportation equipment manufacturing . It’s also used in adhesive manufacturing . Furthermore, it’s incorporated into electrical and electronic products, batteries, fabric, textile and leather products, laboratory chemicals, and building/construction materials for commercial and consumer uses .

  • Safety Equipment

    • Application: PC is used to make safety goggles, face shields, and helmets .
    • Method: Due to its excellent impact resistance and transparency, it’s molded into the shape of goggles, shields, and helmets .
    • Outcome: It provides safety and comfort in applications that demand high reliability and performance .
  • Optical Lenses

    • Application: It is used in eyeglass lenses and camera lenses .
    • Method: Due to its optical clarity and lightweight nature, it’s shaped into lenses for eyeglasses and cameras .
    • Outcome: It provides clear vision and lightweight comfort for eyewear users, and high-quality image capture for cameras .
  • Automotive Components

    • Application: PC has several applications, including headlight lenses, interior components, and sunroofs .
    • Method: Thanks to its impact resistance and lightweight properties, it’s molded into various automotive components .
    • Outcome: It enhances the safety and reduces the weight of vehicles .
  • Electrical Insulation

    • Application: It is an excellent electrical insulator, often used in electrical and electronic components .
    • Method: It’s shaped into insulators to prevent short circuits and electrical hazards .
    • Outcome: It enhances the safety and reliability of electrical and electronic devices .
  • UV Protection

    • Application: PC has good resistance to ultraviolet (UV) radiation. Applications might include greenhouse panels or protective covers for outdoor equipment .
    • Method: It’s shaped into panels or covers to block UV radiation .
    • Outcome: It protects plants in greenhouses and outdoor equipment from harmful UV rays .
  • CDs and DVDs

    • Application: Some applications that benefit from the thermal and electrical properties of polycarbonate are CDs and DVDs .
    • Method: PC is melted and forced into a mold with high pressure to give it the desired shape .
    • Outcome: It provides a durable and reliable medium for storing digital data .
  • Molds for Urethane and Silicone Casting

    • Application: PC is used to create molds for urethane and silicone casting .
    • Method: PC is shaped into molds due to its workability and high dimensional stability .
    • Outcome: It provides durable and precise molds for casting urethane and silicone .
  • 3D Printed Models for High Heat Applications

    • Application: PC is used in 3D printed models that need to withstand high heat .
    • Method: PC is melted and forced into a mold with high pressure to give it the desired shape .
    • Outcome: It provides durable and heat-resistant 3D printed models .
  • Machinery Guards

    • Application: PC is used to make machinery guards .
    • Method: Due to its excellent impact resistance and transparency, it’s molded into the shape of machinery guards .
    • Outcome: It provides safety and visibility in industrial applications .
  • LED Light Pipes and Diffusers

    • Application: PC is used in LED light pipes and diffusers .
    • Method: Due to its excellent light transmission and heat resistance, it’s shaped into light pipes and diffusers .
    • Outcome: It provides efficient and durable components for LED lighting .
  • Vehicle Headlights

    • Application: PC is used in vehicle headlights .
    • Method: Due to its impact resistance and transparency, it’s molded into the shape of vehicle headlights .
    • Outcome: It provides durable and clear headlights for vehicles .
  • Small Vehicle Windshields

    • Application: PC is used in small vehicle windshields .
    • Method: Due to its impact resistance and transparency, it’s molded into the shape of windshields .
    • Outcome: It provides durable and clear windshields for small vehicles .

properties

IUPAC Name

carbonic acid;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2.CH2O3/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;2-1(3)4/h3-10,16-17H,1-2H3;(H2,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXWYGABGYBZRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25037-45-0
Record name Bisphenol A-carbonic acid copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25037-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

290.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Poly(bisphenol A carbonate)
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Product Name

CID 159987

CAS RN

25037-45-0
Record name Bisphenol-A-polycarbonate
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Record name Carbonic acid, polymer with 4,4'-(1-methylethylidene)bis[phenol]
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Record name Carbonic acid, polymer with 4,4'-(1-methylethylidene)bis[phenol]
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Synthesis routes and methods I

Procedure details

Into a mixture of 272.4 parts by weight of 4,4'-dihydroxy diphenyl-2,2-propane (bisphenol A), 145 parts by weight of sodium hydroxide, 1045 parts by weight of deionized water, 1330 parts by weight (1.0 liter) of methylene chloride and 5.55 parts by weight p-tertbutylphenol, 150 parts by weight of carbonyl chloride were added over a period of 0.5 hour with stirring and at a temperature of 25° C. This resulted in solution of bisphenol A polycarbonate oligomers in methylene chloride at a concentration of about 23 percent by weight in the organic phase
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Synthesis routes and methods II

Procedure details

As used herein, the term polymer includes both high molecular weight polymers, for example bisphenol A polycarbonate having a number average molecular weight Mn of 10,000 atomic mass units (amu) or more, and relatively low molecular weight oligomeric materials, for example bisphenol A polycarbonate having a number average molecular weight of about 800 amu. Typically, the polymer-solvent mixture is a product mixture obtained after a polymerization reaction, or polymer derivatization reaction, conducted in a solvent. For example, the polymer-solvent mixture may be the product of the condensation polymerization of bisphenol A dianhydride (BPADA) with m-phenylenediamine in the presence of phthalic anhydride chainstopper in ODCB, or the polymerization of a bisphenol, such as bisphenol A, with phosgene conducted in a solvent such as methylene chloride. In the first instance, a water soluble catalyst is typically employed in the condensation reaction of BPADA with m-phenylenediamine and phthalic anhydride, and this catalyst can removed prior to any polymer isolation step. Thus, the product polyetherimide solution in ODCB is washed with water and the aqueous phase is separated to provide a water washed solution of polyetherimide in ODCB. In such an instance, the water washed solution of polyetherimide in ODCB may serve as the polymer-solvent mixture which is separated into polymeric and solvent components using the method described herein. Similarly, in the preparation of bisphenol A polycarbonate by reaction of bisphenol A with phosgene in a methylene chloride-water mixture in the presence of an inorganic acid acceptor such as sodium hydroxide, the reaction mixture upon completion of the polymerization is a two-phase mixture of polycarbonate in methylene chloride and brine. The brine layer is separated and the methylene chloride layer is washed with acid and pure water. The organic layer is then separated from the water layer to provide a water washed solution of bisphenol A polycarbonate in methylene chloride. Here again, the water washed solution of bisphenol A polycarbonate in methylene chloride may serve as the polymer-solvent mixture which is separated into polymeric and solvent components using the method described herein.
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polyetherimide
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methylene chloride water
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polycarbonate
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Synthesis routes and methods III

Procedure details

Example 5 provides a general method for preparing a polycarbonate nanocomposite by in-situ polymerization of a dihydroxy compound (bisphenol A) and an activated carbonate (bis(methylsalicyl)carbonate (BMSC)) in the presence of methyl salicylate as the solvent and nanoparticles (the functionalized nanosilica of Sample A). See Table 2 for an overview of the materials used. In a round bottom flask, 1.5 ml of the functionalized nanosilica dispersion of Sample A was diluted with 20 ml of methyl salicylate. The diluted dispersion was then placed in an ultrasound bath (Transonic T 890/H sonicator) for about 30 minutes at a power of 470 Watts. The dispersion was transferred to a glass tube reactor containing bisphenol A (24 g) and BMSC (35.73 g) and mixed to obtain a homogeneous dispersion. 400 microliters of an aqueous catalyst solution containing tetramethylammonium hydroxide (2.6 milligrams (mg)) and sodium hydroxide (9.58 mg) were added, and the reactor was purged with nitrogen to remove oxygen. The mixture was heated to a temperature of 180° C. under stirring at a speed of 90 rotations per minute (rpm). After 15 minutes the pressure in the tube reactor reached 910 millibar (mbar). The temperature was increased to 220° C., and the pressure was slowly reduced from 910 mbar to 100 mbar over a period of 4 to 5 minutes at a rate of 75 to 100 mbar per 30 seconds. After holding at 100 mbar and 220° C. for 10 minutes, the temperature was increased to 280° C. The reaction mixture was then maintained at 280° C. and 100 mbar for 15 minutes to provide a bisphenol A polycarbonate nanocomposite.
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polycarbonate
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24 g
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BMSC
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20 mL
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2.6 mg
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9.58 mg
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aqueous catalyst
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400 μL
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catalyst
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Synthesis routes and methods IV

Procedure details

To a reactor fitted with a mechanical agitator were charged 5.5 liters of deionized water, 10 liters of methylene chloride, 2280 grams (10 moles) of bisphenol-A, 28 milliliters of triethylamine, 3.4 grams of sodium gluconate, and 0.40 mole of chain terminating agent. Phosgene was introduced at the rate of 18 grams/minute and phosgenation is continued for 60 minutes. The pH was maintained at between 8.0 and 10.0 by the addition of 25% aqueous sodium hydroxide. After phosgenation has ceased 4 liters of methylene chloride were added, the brine layer separated by centrifuge and the resin solution washed with aqueous acid water. The resin was steam precipitated and dried. To this resin product were added minor amounts (about 0.03 parts by weight per hundred parts by weight of resin) of a phosphite and of an epoxy stabilizer. This resin product was then fed to an extruder operating at a temperature of about 500° F. to extrude the resin into strands and the extruded strands chopped into pellets. The pellets were then injection molded at about 570° F. into test samples measuring about 21/2"×1/2"×1/8".
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carbonic acid, polymer with 4,4'-(1-methylethylidene)bis(phenol)
Reactant of Route 2
Carbonic acid, polymer with 4,4'-(1-methylethylidene)bis(phenol)
Reactant of Route 3
Carbonic acid, polymer with 4,4'-(1-methylethylidene)bis(phenol)
Reactant of Route 4
Carbonic acid, polymer with 4,4'-(1-methylethylidene)bis(phenol)
Reactant of Route 5
Carbonic acid, polymer with 4,4'-(1-methylethylidene)bis(phenol)
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Carbonic acid, polymer with 4,4'-(1-methylethylidene)bis(phenol)

Citations

For This Compound
1
Citations
ES Wilks - Progress in Polymer Science, 2000 - Elsevier
This article reviews the controversy between the two methods by which polymer names and structures are stored in databases and presented by authors in publications such as books, …
Number of citations: 7 www.sciencedirect.com

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